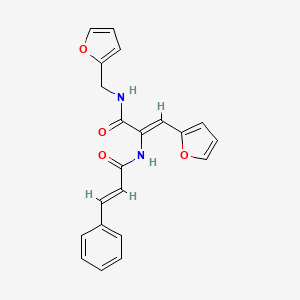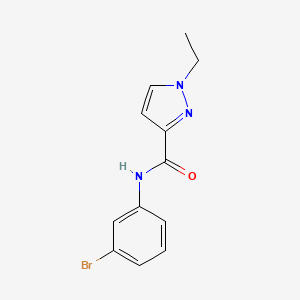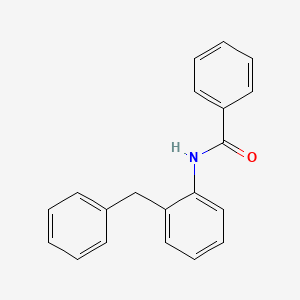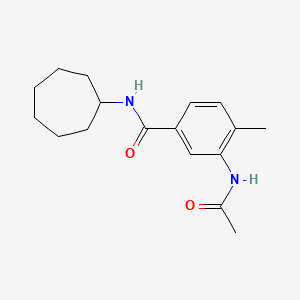
2-(cinnamoylamino)-3-(2-furyl)-N-(2-furylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cinnamoylamino)-3-(2-furyl)-N-(2-furylmethyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It is used in scientific research for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-(cinnamoylamino)-3-(2-furyl)-N-(2-furylmethyl)acrylamide involves the inhibition of various signaling pathways involved in cancer cell growth and survival. It has been found to inhibit the activity of proteins such as AKT, ERK, and NF-κB, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(Cinnamoylamino)-3-(2-furyl)-N-(2-furylmethyl)acrylamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. In addition, it has also been found to have a neuroprotective effect.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(cinnamoylamino)-3-(2-furyl)-N-(2-furylmethyl)acrylamide in lab experiments include its potential therapeutic properties, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antioxidant properties. However, its limitations include its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-(cinnamoylamino)-3-(2-furyl)-N-(2-furylmethyl)acrylamide. These include further studies to determine its safety and efficacy in animal models and clinical trials, the development of more efficient synthesis methods, and the investigation of its potential use in combination with other cancer treatments. In addition, further research is needed to determine its potential use in the treatment of other diseases, such as neurodegenerative disorders and inflammatory conditions.
Conclusion:
In conclusion, 2-(cinnamoylamino)-3-(2-furyl)-N-(2-furylmethyl)acrylamide is a chemical compound that has potential therapeutic properties, particularly in the treatment of cancer. Its mechanism of action involves the inhibition of various signaling pathways involved in cancer cell growth and survival. While it has several advantages for lab experiments, further research is needed to determine its safety and efficacy. There are several future directions for the study of this compound, including further studies to determine its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 2-(cinnamoylamino)-3-(2-furyl)-N-(2-furylmethyl)acrylamide involves the reaction between cinnamoyl chloride and 2-furylmethylamine in the presence of a base. The resulting intermediate is then reacted with 2-furylacrylic acid to form the desired compound. The purity of the compound can be determined by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2-(Cinnamoylamino)-3-(2-furyl)-N-(2-furylmethyl)acrylamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, it has also been studied for its anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
(Z)-3-(furan-2-yl)-N-(furan-2-ylmethyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-20(11-10-16-6-2-1-3-7-16)23-19(14-17-8-4-12-26-17)21(25)22-15-18-9-5-13-27-18/h1-14H,15H2,(H,22,25)(H,23,24)/b11-10+,19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRVJCDHTYTSHG-OFTDCZQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5485603.png)
![N-[2-(dimethylamino)-1,1-dimethylethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5485606.png)

![2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5485612.png)
![2-[2-(2-chlorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5485625.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5485627.png)
![2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5485628.png)
![6-(1,3-benzodioxol-5-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5485642.png)

![5-[(2,7-diethoxy-1-naphthyl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5485657.png)
![3-(2-methoxyphenyl)-2-[(2-pyridinylthio)methyl]-4(3H)-quinazolinone](/img/structure/B5485663.png)

![N-cyclopropyl-1'-[4-(isopropylamino)pyrimidin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5485685.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5485687.png)